N-(4-Butoxyphenyl)acetamide
Overview
Description
N-(4-Butoxyphenyl)acetamide is an organic compound . It belongs to the class of organic compounds known as carboximidic acids, which are organic acids with the general formula RC(=N)-OH (R=H, organic group) .
Synthesis Analysis
N-(4-Butoxyphenyl)acetamide is synthesized via an SN2 nucleophilic substitution reaction from N-(4-hydroxyphenyl)acetamide, 1-bromobutane, and sodium hydroxide . Methods of purification are used to obtain a product with high purity .
Molecular Structure Analysis
The molecular formula of N-(4-Butoxyphenyl)acetamide is C12H17NO2 .
Chemical Reactions Analysis
N-(4-Butoxyphenyl)acetamide is synthesized via an SN2 nucleophilic substitution reaction . This reaction is favored when the reaction is unstable .
Physical And Chemical Properties Analysis
The molecular weight of N-(4-Butoxyphenyl)acetamide is 207.27 g/mol .
Scientific Research Applications
Comprehensive Analysis of N-(4-Butoxyphenyl)acetamide Applications
N-(4-Butoxyphenyl)acetamide is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each presented in a separate section.
Antibacterial Agent Development: The structural modification of over-the-counter drugs like paracetamol to combat drug-resistant strains has led to the synthesis of N-(4-Butoxyphenyl)acetamide derivatives. These derivatives have shown promising results as potential antibacterial agents. In vitro studies have demonstrated their effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, indicating their potential in developing new antibacterial drugs .
Drug-Likeness and Pharmacokinetics: The synthesized N-(4-Butoxyphenyl)acetamide derivatives comply with drug-likeness analysis and ADME (Absorption, Distribution, Metabolism, and Excretion) pharmacokinetics profiles. This suggests that they have favorable properties for further development into therapeutic agents, with potential applications in enhancing the bioavailability and efficacy of existing drugs .
Molecular Docking Studies: Molecular docking studies using software like AutoDock Vina have been conducted on N-(4-Butoxyphenyl)acetamide derivatives. These studies help in understanding the interaction of these compounds with biological targets such as DNA gyrase enzymes. This application is crucial in drug design and discovery, providing insights into the structure-activity relationship of the compounds .
Derivatization of Known Drugs: N-(4-Butoxyphenyl)acetamide serves as a base for the derivatization of known drugs like paracetamol. This process involves the introduction of various alkyl chains to yield a series of derivatives with altered and potentially improved pharmacological properties .
Treatment of Pain and Fever: While not directly used, the derivatives of N-(4-Butoxyphenyl)acetamide, due to their structural similarity to paracetamol, may hold potential in the treatment of pain and fever. Further research could explore their efficacy and safety in comparison to traditional analgesics .
Synthesis and Characterization Techniques: The preparation of N-(4-Butoxyphenyl)acetamide involves techniques such as Williamson etherification, thin-layer chromatography, and infrared spectroscopy. These methods are essential in the synthesis and characterization of chemical compounds, and their application in this context demonstrates the compound’s role in advancing organic chemistry research practices .
Safety And Hazards
When handling N-(4-Butoxyphenyl)acetamide, avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
N-(4-butoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-4-9-15-12-7-5-11(6-8-12)13-10(2)14/h5-8H,3-4,9H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMFGHFNWSMPBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066910 | |
Record name | Acetamide, N-(4-butoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Butoxyphenyl)acetamide | |
CAS RN |
23563-26-0 | |
Record name | N-(4-Butoxyphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23563-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(4-butoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023563260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(4-butoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-(4-butoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-butoxyphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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